1-(furan-2-carbonyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine
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Overview
Description
1-(furan-2-carbonyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a complex organic compound that features a furan ring, a pyrazolo[1,5-a]pyrazine moiety, and a piperazine ring
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM . This suggests that these compounds may interact with their targets to inhibit the growth or function of the bacteria.
Result of Action
Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra , suggesting that the compound may lead to the inhibition of bacterial growth or function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the furan and piperazine rings. Common reagents used in these reactions include various halogenated intermediates, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The reaction conditions often involve heating and stirring under an inert atmosphere to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-carbonyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazolo[1,5-a]pyrazine moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazolo[1,5-a]pyrazine moiety can produce dihydropyrazines.
Scientific Research Applications
1-(furan-2-carbonyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a pyrazolo core, known for its CDK2 inhibitory activity.
Indole Derivatives: Compounds containing an indole nucleus, which exhibit a wide range of biological activities.
Uniqueness
1-(furan-2-carbonyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is unique due to its combination of a furan ring, a pyrazolo[1,5-a]pyrazine moiety, and a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
furan-2-yl-[4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-16-5-2-3-6-17(16)18-15-19-21(23-8-9-27(19)24-18)25-10-12-26(13-11-25)22(28)20-7-4-14-29-20/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQPTWBVRJKZAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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